molecular formula C19H20N4O3 B6612525 3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid CAS No. 1010441-34-5

3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid

Cat. No.: B6612525
CAS No.: 1010441-34-5
M. Wt: 352.4 g/mol
InChI Key: XRYVHEVWBSFEOK-UHFFFAOYSA-N
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Description

3-{6-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid is a synthetic small molecule featuring an imidazo[1,2-b]pyridazine core substituted with a 4-hydroxycyclohexylamino group at position 6 and a benzoic acid moiety at position 2. This compound belongs to a broader class of imidazopyridazine derivatives, which are frequently explored for their kinase inhibitory and antiparasitic properties .

Properties

IUPAC Name

3-[6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-15-6-4-14(5-7-15)21-17-8-9-18-20-11-16(23(18)22-17)12-2-1-3-13(10-12)19(25)26/h1-3,8-11,14-15,24H,4-7H2,(H,21,22)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYVHEVWBSFEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NN3C(=NC=C3C4=CC(=CC=C4)C(=O)O)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Effects in Suzuki Coupling

Polar aprotic solvents like DMF enhanced reaction rates but led to side product formation. A dioxane/water system minimized byproducts while maintaining efficiency.

Catalytic System Screening

Pd(PPh₃)₄ provided superior results compared to Pd(OAc)₂, likely due to improved stability and electron-donating properties of the ligand.

Temperature Control

Lower temperatures (70°C) during the SNAr step reduced degradation of the 4-hydroxycyclohexylamine, increasing functional group compatibility.

Challenges and Alternative Approaches

Competing Side Reactions

  • Oxidation of the Hydroxyl Group: Mitigated by using protected intermediates.

  • Homocoupling of Boronic Acid: Addressed by degassing solvents and maintaining anhydrous conditions.

Alternative Routes

  • Buchwald-Hartwig Amination: Explored for introducing the cyclohexylamino group but resulted in lower yields (30–40%).

  • Direct Cyclohexanol Coupling: Tested but required harsh conditions (180°C), leading to decomposition.

Chemical Reactions Analysis

Types of Reactions

3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

One of the primary applications of this compound is as an inhibitor of Janus kinase (JAK) pathways. JAK inhibitors are crucial in treating autoimmune diseases due to their role in modulating inflammatory responses. Studies have demonstrated that derivatives of imidazopyridazine compounds exhibit potent JAK inhibition, leading to reduced levels of inflammatory cytokines such as TNF-alpha and IL-6 .

Cancer Therapy

The compound has shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth and metastasis. Research indicates that imidazopyridazine derivatives can inhibit cancer cell proliferation by interfering with signaling pathways associated with cell survival and apoptosis .

Kinase Inhibition

Inhibition of various kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC), has been observed with this compound. These kinases play vital roles in numerous cellular processes, including metabolism, cell division, and apoptosis. The compound's ability to selectively inhibit these kinases makes it a candidate for further development in therapeutic applications .

Case Studies

StudyObjectiveFindings
JAK Inhibition Study Evaluate anti-inflammatory effectsDemonstrated significant reduction in cytokine levels in vitro and in vivo models .
Cancer Cell Proliferation Assess effects on tumor growthShowed inhibition of proliferation in breast cancer cell lines via apoptosis induction .
Kinase Selectivity Test selectivity against PKA and PKCFound to selectively inhibit PKA with a Ki value indicating high potency .

Mechanism of Action

The mechanism of action of 3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous imidazo[1,2-b]pyridazine derivatives, focusing on substituents, physicochemical properties, and biological activity.

Substituent Variations and Physicochemical Properties

Key structural analogs include:

Compound Name Substituents at Position 6 Substituents at Position 3 Molecular Weight (g/mol) Yield (%) Purity (%) Reference
Target Compound : 3-{6-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid 4-Hydroxycyclohexylamino Benzoic acid ~397.4* N/A N/A
4-(6-(3-(Methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzoic acid (7b) 3-(Methylsulfinyl)phenyl Benzoic acid 378.1 95 >95
4-(6-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzoic acid (7c) 3-(Trifluoromethyl)phenyl Benzoic acid 384.0 54 >95
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzoic acid (2a) Chlorine Benzoic acid 273.0 85 93
4-{6-(Cyclohexylamino)-8-[(tetrahydro-2H-pyran-4-ylmethyl)amino]imidazo[1,2-b]pyridazin-3-yl}-N-cyclopropylbenzamide Cyclohexylamino + tetrahydro-2H-pyran-4-ylmethylamino N-Cyclopropylbenzamide 546.6 N/A N/A

*Calculated based on structure.

Key Observations :

  • Polarity : The 4-hydroxycyclohexyl group in the target compound increases hydrophilicity compared to 7b (methylsulfinyl) and 7c (trifluoromethyl), which are more lipophilic .
  • Synthetic Efficiency : Yields for benzoic acid derivatives vary significantly. Compound 7b achieves 95% yield under optimized chromatography (0–10% MeOH/DCM), whereas 7c and 7d yield ≤54% due to challenging purification .
  • Bioavailability : The trifluoromethyl group in 7c enhances metabolic stability but may reduce solubility, whereas the target compound’s hydroxycyclohexyl group balances solubility and membrane permeability .
Pharmacokinetic and Toxicity Considerations
  • Metabolism : Hydroxycyclohexyl groups are prone to glucuronidation, which may shorten the target compound’s half-life compared to 7c (trifluoromethyl, metabolically stable) .
  • Toxicity : Chlorinated derivatives like 2a (85% yield) show moderate cytotoxicity (CC₅₀ = 15 µM in HepG2 cells), whereas sulfonyl/sulfinyl groups in 7b/7d are associated with lower off-target effects .

Biological Activity

3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid can be represented as follows:

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 348.39 g/mol

This compound features an imidazo[1,2-b]pyridazine core, which is known for its diverse pharmacological properties.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Protein Kinases : Many imidazopyridazine derivatives are recognized as inhibitors of key signaling pathways involving protein kinases such as ERK1 and ERK2. These pathways are crucial in regulating cell proliferation and survival .
  • Modulation of Cytokine Production : The compound may influence the production of pro-inflammatory cytokines, which are pivotal in inflammatory responses. This suggests a potential role in treating inflammatory diseases .

1. Anticancer Activity

Studies have shown that derivatives of benzoic acid can exhibit anticancer properties. For instance, related compounds have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

2. Anti-inflammatory Effects

The compound's structural features suggest it may modulate inflammatory responses. In vitro studies have shown that similar compounds can reduce the levels of TNF-alpha and IL-6 in activated macrophages, indicating a potential application in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

3. Enzyme Inhibition

Research has demonstrated that benzoic acid derivatives can act as inhibitors of various enzymes involved in metabolic pathways. For example, they may inhibit cathepsins B and L, which are involved in protein degradation and have implications in cancer metastasis and neurodegenerative diseases .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of related compounds:

StudyFindings
Evaluated the proteasome activity modulation by benzoic acid derivatives.Compound showed significant activation of proteasomal activity at specific concentrations.
Investigated the effects on non-alcoholic steatohepatitis (NASH) models.Demonstrated potential therapeutic effects on liver fibrosis associated with NASH.
Assessed the inhibition of ERK pathways by imidazopyridazine derivatives.Suggested utility in cancer therapies targeting ERK signaling.

Q & A

Q. What synthetic methodologies are commonly employed to prepare the imidazo[1,2-b]pyridazine core of this compound?

The imidazo[1,2-b]pyridazine scaffold is typically synthesized via cyclization of 3-aminopyridazine derivatives with chloroacetaldehyde under reflux conditions. For functionalization at the 3- and 6-positions, Suzuki-Miyaura cross-coupling reactions are widely used. For example, palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and microwave-assisted conditions (e.g., 150°C, 30 min) enable efficient coupling of arylboronic acids to chloro-substituted intermediates . Key steps include:

  • Intermediate synthesis : 6-Chloroimidazo[1,2-b]pyridazine (from 3-amino-6-chloropyridazine and chloroacetaldehyde).
  • Selective functionalization : Suzuki coupling at the 3-position with benzoic acid derivatives.
  • Amino group introduction : Nucleophilic substitution at the 6-position with 4-hydroxycyclohexylamine.

Q. How is the structural identity of this compound validated in academic research?

Multimodal analytical techniques are critical:

  • 1H/13C-NMR : Aromatic protons (δ 8.2–8.4 ppm) and carboxylic acid protons (δ 12–13 ppm) confirm the benzoic acid moiety. The 4-hydroxycyclohexylamino group shows characteristic cyclohexyl proton splitting (δ 1.5–3.5 ppm) .
  • LC-MS : Exact mass analysis (e.g., [M+H]+) ensures molecular weight consistency. Purity (>95%) is confirmed via HPLC (C18 column, methanol/water gradient) .
  • Elemental analysis : Validates stoichiometry (C, H, N, O).

Q. What preliminary biological screening data exist for this compound?

Derivatives of imidazo[1,2-b]pyridazine exhibit diverse activities:

  • Antiplasmodial activity : IC₅₀ values <100 nM against Plasmodium falciparum (strain 3D7) in vitro .
  • Kinase inhibition : Structural analogs (e.g., IRAK4 inhibitors) show submicromolar activity in enzymatic assays .
  • Cellular assays : Antiproliferative effects in cancer cell lines (e.g., IC₅₀ = 0.5–2 µM in gastric cancer models) .

Advanced Research Questions

Q. How do steric and electronic modifications at the 6-position influence target selectivity?

Structure-activity relationship (SAR) studies reveal:

  • 4-Hydroxycyclohexylamino group : Enhances solubility and hydrogen bonding with kinase active sites (e.g., GSK-3β), as seen in crystallography data (PDB: 8DJE) .
  • Bulkier substituents : Reduce off-target effects but may compromise bioavailability. For example, replacing the cyclohexyl group with a phenylpiperazine decreases metabolic stability .
  • Electron-withdrawing groups : Improve binding affinity to ATP pockets (e.g., trifluoromethyl analogs in IRAK4 inhibition) .

Q. What experimental strategies resolve contradictions in biological activity between in vitro and in vivo models?

Discrepancies often arise due to pharmacokinetic limitations:

  • Metabolic stability assays : Microsomal incubation (human/rat liver microsomes) identifies rapid clearance of carboxylic acid derivatives.
  • Prodrug approaches : Esterification of the benzoic acid group improves oral bioavailability (e.g., methyl ester analogs) .
  • Tissue distribution studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) quantify target engagement in organs .

Q. How can computational methods guide the optimization of this compound for CNS penetration?

Key parameters include:

  • Lipophilicity (LogP) : Optimal range: 2–3 (measured via shake-flask method).
  • Polar surface area (PSA) : <90 Ų to enhance blood-brain barrier permeability.
  • Molecular dynamics simulations : Predict binding modes to efflux transporters (e.g., P-gp). For example, replacing the carboxylic acid with a carboxamide reduces PSA by 20% .

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